molecular formula C18H17N5O2S B2833068 1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[3-(1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}ethan-1-one CAS No. 1421526-02-4

1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[3-(1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2833068
CAS No.: 1421526-02-4
M. Wt: 367.43
InChI Key: WPNWZISPTFTHMN-UHFFFAOYSA-N
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Description

1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[3-(1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and pyrazine rings, followed by their functionalization and coupling with the benzo[b][1,4]oxazine moiety. Typical reaction conditions might include:

    Formation of Pyrazole and Pyrazine Rings: These can be synthesized through cyclization reactions involving hydrazines and diketones or other suitable precursors.

    Thioether Formation: The thiol group can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final coupling step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Agriculture: Possible applications as agrochemicals.

    Polymers: Use in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-{[3-(1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}ethan-1-one: Similar in structure but with different substituents.

    Other Heterocyclic Compounds: Compounds with similar ring structures but different functional groups.

Uniqueness

The unique combination of pyrazole, pyrazine, and benzo[b][1,4]oxazine rings, along with the specific functional groups, might confer unique biological or chemical properties, making it a compound of interest for further study.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(3-pyrazol-1-ylpyrazin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-13-3-4-15-14(11-13)22(9-10-25-15)16(24)12-26-18-17(19-6-7-20-18)23-8-2-5-21-23/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNWZISPTFTHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC=CN=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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